molecular formula C10H13N3O2 B15326674 2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol

2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol

Cat. No.: B15326674
M. Wt: 207.23 g/mol
InChI Key: SGJABBSOHQCUKJ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol is a benzimidazole derivative characterized by:

  • A 1H-benzo[d]imidazole core with a 5-methoxy substituent on the benzene ring.
  • A 2-aminoethanol side chain attached to the imidazole’s 2-position, creating a chiral center. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in antiparasitic and enzyme-targeted therapies .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-2-(6-methoxy-1H-benzimidazol-2-yl)ethanol

InChI

InChI=1S/C10H13N3O2/c1-15-6-2-3-8-9(4-6)13-10(12-8)7(11)5-14/h2-4,7,14H,5,11H2,1H3,(H,12,13)

InChI Key

SGJABBSOHQCUKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol typically involves the condensation of 5-methoxy-1H-benzo[d]imidazole with an appropriate amino alcohol. One common method involves the reaction of 5-methoxy-1H-benzo[d]imidazole with 2-aminoethanol in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production. Additionally, the purification process can be streamlined using techniques such as chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Core Modifications
  • Compound 1: 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol () Simpler structure lacking the 5-methoxy and amino groups. Reduced polarity (logP ~1.2) compared to the target compound (predicted logP ~0.5 due to hydrophilic amino and hydroxyl groups).
  • NEU-1053: 2-(2-(((3-((1H-Benzo[d]imidazol-2-yl)amino)propyl)amino)methyl)-4,6-dichloro-1H-indol-1-yl)ethan-1-ol () Extended side chain with a dichloroindole moiety. Demonstrated potent trypanocidal activity (IC₅₀ = 12 nM against T. brucei), suggesting the aminoethanol group enhances target binding .
Side Chain Variations
  • N-(2-Aminoethyl)-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide () Replaces the ethanol group with a propanamide-ethylamine chain. Higher molecular weight (MW = 384.3 vs. 237.3 for the target compound) and altered solubility (amide group increases hydrophilicity).
  • 2-(5-Amino-2-benzyl-1H-benzo[d]imidazol-1-yl)ethanol () Benzyl substitution at the imidazole’s 2-position.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP Solubility (mg/mL)
Target Compound C₁₀H₁₂N₃O₂ 237.3 5-OCH₃, 2-NH₂CH₂CH₂OH 0.5 15–20 (H₂O)
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol C₉H₁₀N₂O 162.2 None 1.2 5–10 (H₂O)
NEU-1053 C₂₁H₂₂Cl₂N₆O 457.3 4,6-Cl, extended side chain 2.8 <1 (H₂O)
N-(2-Aminoethyl)-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide C₁₅H₂₁N₄O₂ 297.4 Propanamide-ethylamine -0.3 >50 (H₂O)

Note: Solubility and logP values estimated using ChemAxon software.

Biological Activity

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a hydroxyl group attached to a benzimidazole moiety. This compound has been investigated for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H13N3O\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}

This structure includes:

  • A methoxy group at the 5-position of the benzimidazole ring, enhancing solubility.
  • An amino group and a hydroxyl group , which are crucial for its biological activity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various microbial strains, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Efficacy Against Various Microbial Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It inhibits specific enzymes involved in cell proliferation, leading to reduced cancer cell growth. Research indicates that it may bind to cellular receptors, modulating their activity and triggering apoptosis in cancer cells.

Table 2: Anticancer Activity in Different Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa25
MCF730
A54915

The biological effects of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes that are crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It may modulate the activity of certain cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Synthesis and Production

The synthesis of this compound typically involves the condensation reaction of 5-methoxy-1H-benzo[d]imidazole with 2-aminoethanol under reflux conditions in a polar solvent like ethanol or methanol. High-throughput screening methods can be employed for large-scale production, optimizing reaction conditions for industrial applications.

Case Studies

Recent studies have focused on the efficacy of this compound in treating specific types of cancer and infections. For instance:

  • A study published in Journal of Medicinal Chemistry highlighted its effectiveness against multidrug-resistant Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.
  • Another research article reported its promising results in reducing tumor size in xenograft models of breast cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzimidazole precursors. For example, coupling 5-methoxy-1H-benzimidazole-2-carbaldehyde with nitromethane under basic conditions (e.g., K₂CO₃ in dioxane) forms a nitro intermediate, which is subsequently reduced using LiAlH₄ or catalytic hydrogenation to yield the amino alcohol . Purification typically involves recrystallization from ethanol or chromatography.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography (via SHELX or OLEX2 software) to resolve stereochemistry and confirm bond angles/distances .
  • FT-IR and ¹H/¹³C NMR spectroscopy to identify functional groups (e.g., hydroxyl, amino) and substituent positions on the benzimidazole ring .
  • Elemental analysis (CHNS) to verify purity and molecular composition .

Q. How can researchers screen for preliminary biological activity of this compound?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi, referencing protocols for structurally related benzimidazole derivatives .
  • Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How does stereochemistry at the amino alcohol center influence biological activity?

  • Methodological Answer : Enantiomers (R/S) can exhibit divergent binding affinities to biological targets. Resolve stereochemistry via chiral HPLC or asymmetric synthesis (e.g., using (R)- or (S)-BINOL catalysts). Compare activity using enzyme inhibition assays (e.g., kinase or protease targets) and molecular docking studies (DFT-based models) to correlate configuration with efficacy .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation .
  • Solvent optimization : Replace dioxane with DMF or THF to enhance solubility of nitro intermediates .
  • Catalyst screening : Test Pd/C vs. Raney Ni for selective reduction of nitro groups without over-reducing the benzimidazole ring .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to identify reactive sites for hydrogen bonding or electrophilic interactions .
  • Molecular docking : Simulate binding to serine proteases or GPCRs using AutoDock Vina, referencing crystal structures from the PDB .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀, MIC) and normalize for variables like cell line/pH .
  • SAR studies : Synthesize analogs (e.g., varying methoxy substituents) to isolate structural contributors to activity .
  • Reproducibility checks : Validate assays in triplicate with blinded controls to exclude batch-specific impurities .

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